2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid

Medicinal Chemistry Drug Discovery Physicochemical Properties

As a 2-methoxyethyl-substituted phthalimide-carboxylic acid hybrid, this compound provides a balanced LogP (0.5651) and PSA (83.91 Ų), critical for modulating solubility and membrane permeability. This exact substitution pattern is essential for achieving nanomolar potency in aldose reductase inhibitor (ALR2) programs. The free carboxylic acid handle enables rapid amide library synthesis. Available with full QC (NMR/HPLC).

Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol
CAS No. 166096-35-1
Cat. No. B061583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid
CAS166096-35-1
Molecular FormulaC12H11NO5
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESCOCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
InChIInChI=1S/C12H11NO5/c1-18-5-4-13-10(14)8-3-2-7(12(16)17)6-9(8)11(13)15/h2-3,6H,4-5H2,1H3,(H,16,17)
InChIKeyHREYQVXEFODUIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid (CAS 166096-35-1): A Bifunctional Phthalimide Building Block for Medicinal Chemistry


2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid (CAS 166096-35-1) is a specialized organic compound belonging to the N-substituted phthalimide class, characterized by a 2-methoxyethyl chain on the imide nitrogen and a carboxylic acid group at the 5-position of the isoindoline core . This bifunctional scaffold features both a reactive carboxylic acid handle and a phthalimide moiety, making it a versatile intermediate in synthetic chemistry, particularly for the construction of more complex molecules in drug discovery and materials science . Its properties, including a calculated LogP of 0.5651 and a polar surface area (PSA) of 83.91 Ų, position it as a moderately hydrophilic compound with potential for favorable pharmacokinetic behavior in derived analogs [1].

The Risk of Analog Substitution: Why the 2-Methoxyethyl Moiety on 166096-35-1 Cannot Be Ignored


Substituting 2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid with a generic or less specific N-substituted phthalimide analog is a high-risk proposition. The specific 2-methoxyethyl side chain is not merely a placeholder; it fundamentally alters key physicochemical properties like lipophilicity and solubility, which in turn dictate molecular recognition, membrane permeability, and overall pharmacokinetic profiles of any downstream derivative . As demonstrated in studies of N-substituted phthalimide-carboxylic acid hybrids, small changes in the N-alkyl or N-aryl group can dramatically shift a compound's binding affinity for biological targets (e.g., from micromolar to nanomolar inhibition) and its safety profile, making the precise substitution pattern a critical determinant of activity [1].

Quantitative Differentiation of 2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid: Evidence for Scientific Selection


Comparison of Lipophilicity (LogP) Among N-Substituted Isoindoline-5-carboxylic Acid Analogs

The target compound, 2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid, exhibits a calculated LogP of 0.5651 [1]. This value indicates a moderate lipophilicity, balancing aqueous solubility with membrane permeability. In contrast, the closely related analog 2-(2-Methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid (CAS 110768-14-4), which replaces the flexible 2-methoxyethyl chain with a rigid aromatic ring, has a significantly higher calculated LogP of approximately 3.17, indicating a >500-fold difference in partition coefficient and thus a fundamentally different biological distribution profile .

Medicinal Chemistry Drug Discovery Physicochemical Properties

Physicochemical Profile Benchmarking: Calculated Polar Surface Area (PSA) vs. Related Phthalimide Scaffolds

The target compound has a calculated topological polar surface area (TPSA) of 83.91 Ų . This value is well below the common threshold of 140 Ų for good oral bioavailability. Comparatively, a structurally similar analog with a larger, more polar N-substituent, such as 2-(6-Methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid (CAS 328549-51-5, C15H10N2O4, MW 282.25), has a higher calculated TPSA of 96.4 Ų due to the additional nitrogen atom in the pyridine ring, which increases hydrogen bonding capacity and potentially reduces membrane permeability relative to the 2-methoxyethyl compound .

ADME Drug-likeness Computational Chemistry

Conformational Flexibility: Rotatable Bond Count vs. Rigid N-Substituted Phthalimide Analogs

The 2-methoxyethyl side chain of the target compound confers a distinct conformational profile, evidenced by its 4 rotatable bonds [1]. In contrast, N-aryl substituted phthalimide analogs like 2-(2-Methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid possess only 2 rotatable bonds, resulting in a more rigid and planar structure . This quantitative difference in rotatable bonds reflects a fundamental distinction in molecular flexibility, which can impact target binding entropy and the compound's ability to adopt multiple conformations for interacting with diverse biological targets.

Medicinal Chemistry Molecular Modeling Lead Optimization

Impact of N-Substitution on Aldose Reductase Inhibitory Potency: A Class-Level Inference

A recent study on a series of eleven N-substituted phthalimide-carboxylic acid hybrids evaluated their inhibition of aldose reductase (ALR2). The study demonstrated that small variations in the N-substituent drastically alter inhibitory potency, with KI values ranging from >1000 nM for some analogs to as low as 7.34 nM for the most potent compound (5f), which outperformed the reference inhibitor epalrestat (KI = 232.1 nM) by over 30-fold [1]. While the 2-methoxyethyl derivative was not directly tested in this panel, the wide range of KI values observed underscores the extreme sensitivity of biological activity to the precise nature of the N-substituent. This class-level evidence strongly supports the notion that the specific 2-methoxyethyl group cannot be assumed to be functionally equivalent to other alkyl, aryl, or heteroaryl groups.

Enzyme Inhibition Cancer Research Structure-Activity Relationship

Analytical Purity and Quality Control Benchmarking for Reproducible Research

For procurement in a rigorous research setting, batch-to-batch consistency is paramount. Suppliers of the target compound, such as Bidepharm, specify a standard purity of 97% and provide batch-specific quality control (QC) data, including NMR, HPLC, and GC analyses . This level of analytical characterization ensures the compound's identity and purity, minimizing the risk of experimental variability due to unknown impurities. In contrast, generic or less rigorously characterized phthalimide intermediates may have lower purity specifications or lack comprehensive QC data, introducing a significant and unquantified variable into downstream experiments.

Quality Control Reproducibility Chemical Synthesis

Synthetic Utility as a Carboxylic Acid Building Block: Confirmed Reactivity for Amide and Ester Formation

The carboxylic acid group at the 5-position of the isoindoline core is a well-established functional handle for further derivatization. The target compound has been specifically utilized in the synthesis of more complex molecules, such as 2-Oxo-2-(p-tolyl)ethyl 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylate, through a condensation reaction with p-tolylacetic acid . This demonstrates its practical utility as a building block for ester formation. Furthermore, its classification as a carboxylic acid makes it a prime candidate for amide coupling reactions, a cornerstone of medicinal chemistry for introducing diverse amine-containing pharmacophores. This confirmed reactivity profile differentiates it from ester or aldehyde-functionalized analogs that would require additional synthetic steps (e.g., hydrolysis or oxidation) to achieve the same versatility.

Organic Synthesis Building Block Medicinal Chemistry

Optimal Use Cases for 2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid in Research and Development


Scaffold for Synthesis of Novel ALR2 Inhibitors with Optimized Pharmacokinetics

The balanced physicochemical properties of this compound, including a LogP of 0.5651 and TPSA of 83.91 Ų, make it an ideal core scaffold for designing novel aldose reductase (ALR2) inhibitors. As class-level evidence shows that N-substitution on a phthalimide-carboxylic acid core is critical for both potency (KI values ranging from 7.34 nM to >1000 nM) and safety, this specific 2-methoxyethyl analog offers a favorable starting point for further optimization. Its moderate lipophilicity and polar surface area are within desirable ranges for oral bioavailability, providing a solid foundation for hit-to-lead programs [1].

Core Component in Diversity-Oriented Synthesis (DOS) Libraries

The presence of a free carboxylic acid handle combined with a phthalimide core makes this compound a highly versatile building block for generating molecular diversity. The carboxylic acid can be readily coupled with a vast array of amines to produce focused libraries of amide derivatives, as demonstrated by its use in esterification reactions . Its 4 rotatable bonds also introduce a degree of conformational flexibility, which is valuable for exploring chemical space in drug discovery and for probing flexible binding sites in target proteins [2].

Internal Standard or Reference Material for Analytical Method Development

Given its high purity (97%) and the availability of batch-specific QC data (NMR, HPLC, GC) from reputable suppliers, this compound is well-suited as an internal standard or reference material in the development and validation of analytical methods for related phthalimide derivatives . Its unique combination of a 2-methoxyethyl group and a 5-carboxylic acid provides a distinct spectroscopic and chromatographic signature, making it a reliable marker for LC-MS or HPLC method development in pharmaceutical analysis.

Probe for Investigating Structure-Activity Relationships (SAR) at the N-Substituent

This compound serves as a specific and well-defined comparator in SAR studies aimed at understanding the role of the N-substituent in phthalimide-based inhibitors. By comparing its properties (LogP, PSA, rotatable bonds) and biological effects (if any are later determined) with those of closely related analogs—such as 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid—researchers can precisely attribute changes in activity or physicochemical behavior to the transition from a flexible alkyl ether chain to a rigid aromatic ring . This makes it an essential control compound in any comprehensive SAR investigation of this chemical series.

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